
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
1. Novel Bioactive 1,2,4-oxadiazole Analogs Synthesis
Research by Maftei et al. (2013) explores the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential antitumor activity. This study lays a foundational understanding for the structural family of the specified compound, suggesting its relevance in anticancer research (Maftei et al., 2013).
2. Efficient Synthesis Using Carbon Dioxide
Patil et al. (2008) and Mizuno et al. (2007) discuss innovative synthesis methods for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, which includes intermediates relevant to the structure of interest. These methods offer environmentally friendly and efficient pathways for synthesizing quinazoline derivatives, potentially including our compound of interest (Patil et al., 2008); (Mizuno et al., 2007).
Bioactivity Applications
1. Anticancer Activity
The synthesis and cytotoxic evaluation of compounds within the quinazoline and oxadiazole frameworks show significant potential in anticancer applications. For instance, Deady et al. (2003) illustrate the cytotoxic activity of carboxamide derivatives against various cancer cell lines, indicating the therapeutic potential of compounds within this chemical space (Deady et al., 2003).
2. Antibacterial Activity
Kidwai et al. (2000) demonstrate the synthesis of quinolines using microwaves, revealing significant antibacterial activity. This suggests that derivatives of quinazoline-2,4(1H,3H)-diones could also possess valuable antibacterial properties (Kidwai et al., 2000).
3. Herbicidal Activity
A study by Wang et al. (2014) on triketone-containing quinazoline-2,4-diones highlights their potent herbicidal activity, suggesting that structural analogs of the specified compound could serve as effective herbicides (Wang et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Chloro-3-formylquinazolin-4(3H)-one", "3,4-Dimethoxyphenylhydrazine", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Phosphorus oxychloride", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Fluorobenzylamine", "Step 2: Synthesis of 2-Chloro-3-formylquinazolin-4(3H)-one", "Step 3: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine", "Step 5: Coupling of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product" ] } | |
CAS番号 |
1206992-09-7 |
分子式 |
C25H19FN4O5 |
分子量 |
474.448 |
IUPAC名 |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32) |
InChIキー |
DSZDOWCQOUYWKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


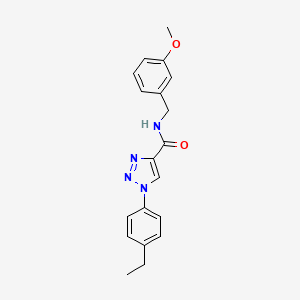

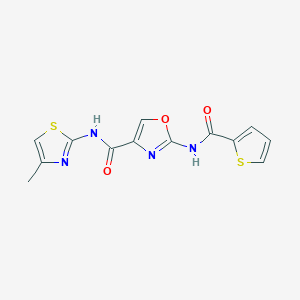
![3,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide](/img/structure/B2554577.png)
![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)
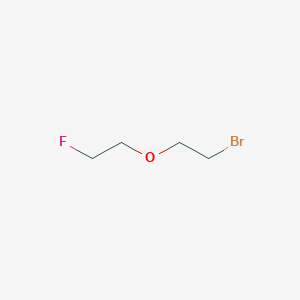
![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

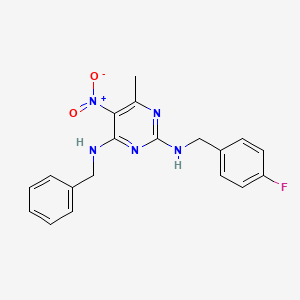
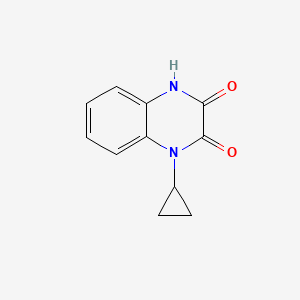
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)
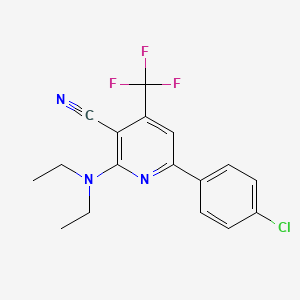
![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)
